
3-benzyl-2-oxo-2H-chromen-4-yl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known by its chemical name, 4-butanoate-3-(phenylmethyl)-2-oxo-2H-chromene. In
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism of action is that it inhibits the activity of certain enzymes involved in inflammation and oxidative stress. This, in turn, reduces the production of pro-inflammatory cytokines and reactive oxygen species, which can cause tissue damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-oxo-2H-chromen-4-yl butyrate has various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also has antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, this compound has been shown to have anti-tumor activity, which could make it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzyl-2-oxo-2H-chromen-4-yl butyrate in lab experiments is its potential to act as a multi-target agent, meaning it can target multiple pathways involved in disease development. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-benzyl-2-oxo-2H-chromen-4-yl butyrate. One potential direction is to further explore its anti-inflammatory and antioxidant properties and investigate its potential as a treatment for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and identify potential side effects.
In conclusion, 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a promising chemical compound that has shown potential for various scientific research applications. Its complex synthesis process and potential side effects make it a challenging compound to work with, but its multi-target activity and promising results in various studies make it a compound worth exploring further in future research.
Métodos De Síntesis
The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl butyrate is a complex process, and various methods have been proposed for its synthesis. One of the most common methods involves the reaction of benzaldehyde and malonic acid in the presence of a catalyst to form 3-benzylidenemalonate. This intermediate compound is then reacted with ethyl acetoacetate to form 3-benzyl-2-oxo-2H-chromen-4-yl butyrate.
Aplicaciones Científicas De Investigación
3-benzyl-2-oxo-2H-chromen-4-yl butyrate has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and biochemistry. Some of the most notable scientific research applications of this compound include its use as an anti-inflammatory agent, antioxidant, and anti-tumor agent.
Propiedades
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-8-18(21)24-19-15-11-6-7-12-17(15)23-20(22)16(19)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYWCZEDHARJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-2-oxochromen-4-yl) butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
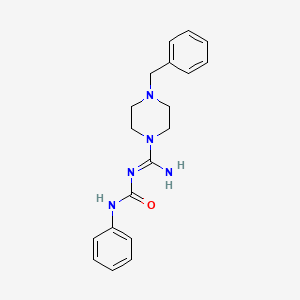

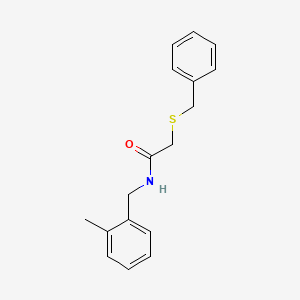
![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
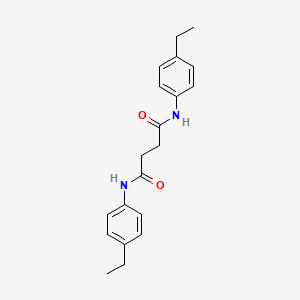
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
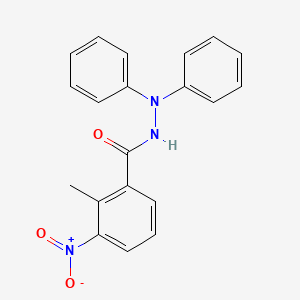
![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
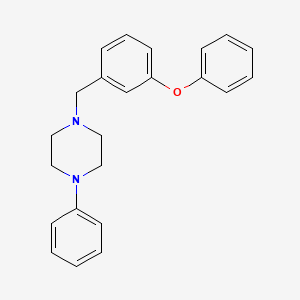

![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)

